molecular formula C8H9ClN2O4S B1378728 3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride CAS No. 1797564-61-4

3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Cat. No.: B1378728
CAS No.: 1797564-61-4
M. Wt: 264.69 g/mol
InChI Key: GBBNLSCCFUSIKW-UHFFFAOYSA-N
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Description

3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a chemical compound with the molecular formula C8H9ClN2O4S and a molecular weight of 264.69 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including nitration and subsequent reduction processes. Reaction conditions typically include the use of strong acids and oxidizing agents under controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction products may include amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of derivatives with different substituents.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Applications in material science and the development of new chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

  • 3-Nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Properties

IUPAC Name

6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S.ClH/c9-7-4-15(13,14)8-3-5(10(11)12)1-2-6(7)8;/h1-3,7H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBNLSCCFUSIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Reactant of Route 2
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3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Reactant of Route 3
3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Reactant of Route 4
3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Reactant of Route 5
3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Reactant of Route 6
3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

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